molecular formula C14H17FN2O4 B276964 {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid

{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid

Cat. No. B276964
M. Wt: 296.29 g/mol
InChI Key: RFQNSAMFWRGXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid, also known as FPEAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEAA is a derivative of piperazine and is structurally similar to other compounds that have been used to treat various medical conditions.

Mechanism of Action

The exact mechanism of action of {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid is not fully understood, but it is thought to work by modulating the activity of certain neurotransmitters in the brain. {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to bind to the serotonin 5-HT1A receptor, which is involved in regulating anxiety and mood. {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid also appears to modulate the activity of the dopamine D2 receptor, which is involved in regulating motivation and reward.
Biochemical and Physiological Effects:
{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to have a number of biochemical and physiological effects in animal models. {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons. {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has also been shown to increase levels of cAMP, a signaling molecule that is involved in regulating various cellular processes.

Advantages and Limitations for Lab Experiments

{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective compound to use in research. {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid also has a well-defined chemical structure, which makes it easy to synthesize and analyze. However, there are also some limitations to using {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid in lab experiments. {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has relatively low potency compared to other compounds that have been used to treat anxiety and depression, which may limit its effectiveness in some studies.

Future Directions

There are several future directions for research on {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid. One area of interest is the development of more potent analogs of {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid that may have greater therapeutic potential. Another area of interest is the study of {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid in combination with other compounds, such as selective serotonin reuptake inhibitors (SSRIs) or antipsychotic medications. Finally, further research is needed to better understand the mechanism of action of {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid and its potential therapeutic applications in various medical conditions.

Synthesis Methods

The synthesis of {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid involves the reaction of 2-fluorophenylpiperazine with ethyl oxalyl chloride, followed by hydrolysis with sodium hydroxide. The resulting compound is then treated with acetic anhydride to yield {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid. The synthesis of {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been optimized to improve yield and purity, and the compound is now readily available for scientific research.

Scientific Research Applications

{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been studied for its potential therapeutic applications in various medical conditions, including anxiety, depression, and schizophrenia. {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to improve cognitive function in rats. In addition, {2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid has been studied for its potential antipsychotic effects, and it has been shown to reduce dopamine release in the brain.

properties

Molecular Formula

C14H17FN2O4

Molecular Weight

296.29 g/mol

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C14H17FN2O4/c15-11-3-1-2-4-12(11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20)

InChI Key

RFQNSAMFWRGXAV-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COCC(=O)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COCC(=O)O

Origin of Product

United States

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